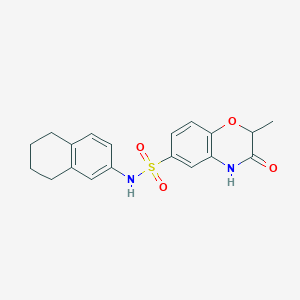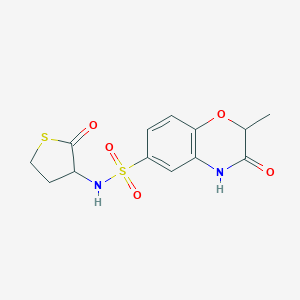![molecular formula C16H19FN2O2S B270677 N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide, commonly known as DEAB, is a chemical compound that belongs to the sulfonamide family. It is a potent inhibitor of aldehyde dehydrogenase (ALDH) enzymes, which are responsible for the metabolism of various endogenous and exogenous aldehydes. DEAB has been extensively studied for its scientific research applications, particularly in the field of stem cell biology.
Mecanismo De Acción
DEAB works by inhibiting the activity of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the metabolism of aldehydes. N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes are involved in the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB prevents the conversion of retinaldehyde to retinoic acid, leading to the expansion of undifferentiated stem cells.
Biochemical and Physiological Effects:
DEAB has been shown to have a number of biochemical and physiological effects, particularly in the context of stem cell biology. It has been shown to enhance the survival and proliferation of stem cells in vitro, and to promote the maintenance of stem cell pluripotency. Additionally, DEAB has been shown to increase the efficiency of stem cell reprogramming, allowing for the generation of induced pluripotent stem cells (iPSCs) with greater efficiency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEAB has several advantages for use in lab experiments. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, making it a valuable tool for studying the role of these enzymes in stem cell biology. Additionally, DEAB has been shown to be relatively non-toxic to cells, allowing for its use in long-term culture experiments. However, DEAB does have some limitations, including its potential to affect other cellular processes beyond N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibition, and its relatively high cost compared to other reagents commonly used in stem cell research.
Direcciones Futuras
There are several potential future directions for research involving DEAB. One area of interest is the use of DEAB in combination with other reagents to enhance stem cell expansion and differentiation. Additionally, the development of more potent and selective N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide inhibitors could lead to the development of new therapies for a range of diseases, including cancer and cardiovascular disease. Finally, further studies are needed to elucidate the precise mechanisms by which DEAB affects stem cell biology, and to identify potential off-target effects that may limit its use in certain applications.
Métodos De Síntesis
DEAB can be synthesized through several methods, including the reaction of 4-(diethylamino)aniline with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure DEAB.
Aplicaciones Científicas De Investigación
DEAB has been widely used in scientific research, particularly in the field of stem cell biology. It is a potent inhibitor of N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide enzymes, which are responsible for the oxidation of retinaldehyde to retinoic acid, a key regulator of stem cell differentiation. By inhibiting N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide activity, DEAB can prevent the differentiation of stem cells into specific cell types, allowing for the expansion of undifferentiated stem cells in vitro.
Propiedades
Nombre del producto |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C16H19FN2O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C16H19FN2O2S/c1-3-19(4-2)15-10-8-14(9-11-15)18-22(20,21)16-7-5-6-13(17)12-16/h5-12,18H,3-4H2,1-2H3 |
Clave InChI |
TXDSRDZDCNRLJD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)




![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)